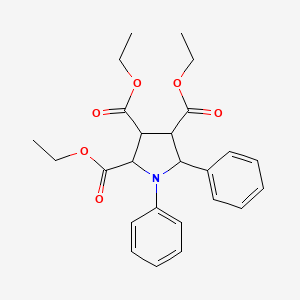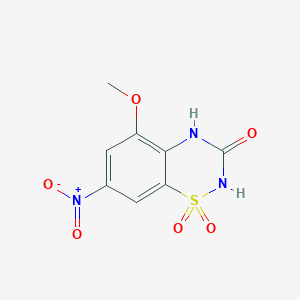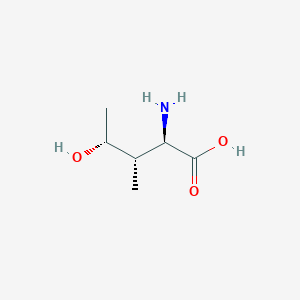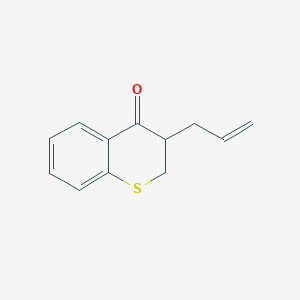![molecular formula C17H20N2O4 B12519488 N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine CAS No. 651714-92-0](/img/structure/B12519488.png)
N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of a dimethoxyphenyl group and a pyridinyl group, linked through a glycine moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine typically involves the reaction of 2,4-dimethoxybenzyl chloride with pyridin-2-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with glycine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction progress.
化学反应分析
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl or pyridinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of certain receptors.
Industry: Utilized as an intermediate in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, inducing conformational changes that modulate their activity. For example, it has been shown to activate calcium-sensing receptors, leading to enhanced taste perception .
相似化合物的比较
Similar Compounds
N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-ylethyl)]oxamide: Similar structure but with an oxamide linkage instead of glycine.
N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]alanine: Similar structure but with alanine instead of glycine.
Uniqueness
N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
651714-92-0 |
|---|---|
分子式 |
C17H20N2O4 |
分子量 |
316.35 g/mol |
IUPAC 名称 |
2-[(2,4-dimethoxyphenyl)methyl-(pyridin-2-ylmethyl)amino]acetic acid |
InChI |
InChI=1S/C17H20N2O4/c1-22-15-7-6-13(16(9-15)23-2)10-19(12-17(20)21)11-14-5-3-4-8-18-14/h3-9H,10-12H2,1-2H3,(H,20,21) |
InChI 键 |
HWCGMRMXLGSNOK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CN(CC2=CC=CC=N2)CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)





![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)

![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)

![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
